diethyl [5-(2-nitrophenoxy)pentyl]malonate
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Overview
Description
Diethyl [5-(2-nitrophenoxy)pentyl]malonate is an organic compound with the molecular formula C18H25NO7. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a diethyl ester and a 5-(2-nitrophenoxy)pentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-(2-nitrophenoxy)pentyl]malonate typically involves the reaction of diethyl malonate with 5-(2-nitrophenoxy)pentyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl [5-(2-nitrophenoxy)pentyl]malonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
Hydrolysis: Diethyl malonate and 5-(2-nitrophenoxy)pentanoic acid.
Reduction: Diethyl [5-(2-aminophenoxy)pentyl]malonate.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
Diethyl [5-(2-nitrophenoxy)pentyl]malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl [5-(2-nitrophenoxy)pentyl]malonate is not well-studied. its reactivity can be attributed to the presence of the nitro group, which can participate in various chemical reactions, and the malonate ester, which can undergo nucleophilic substitution and hydrolysis. The molecular targets and pathways involved would depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the nitrophenoxy group.
Diethyl [5-(2-aminophenoxy)pentyl]malonate: A reduced form of the compound with an amino group instead of a nitro group.
Properties
IUPAC Name |
diethyl 2-[5-(2-nitrophenoxy)pentyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO7/c1-3-24-17(20)14(18(21)25-4-2)10-6-5-9-13-26-16-12-8-7-11-15(16)19(22)23/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGQYBMTBINRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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